molecular formula C18H21NO B335727 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide

3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B335727
M. Wt: 267.4 g/mol
InChI Key: CCCLDTOXSAFHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to the phenyl ring and two methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2-isopropylaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may also be used in the development of new drugs or therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-isopropylphenyl)-2-nitrobenzamide
  • N-(2-isopropylphenyl)-3,4-dimethylbenzoic acid
  • N-(2-isopropylphenyl)-3,4-dimethylbenzylamine

Comparison: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both isopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-12(2)16-7-5-6-8-17(16)19-18(20)15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,19,20)

InChI Key

CCCLDTOXSAFHQV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)C

Origin of Product

United States

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